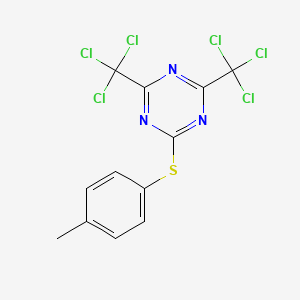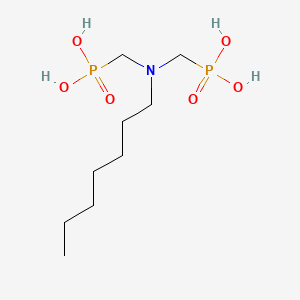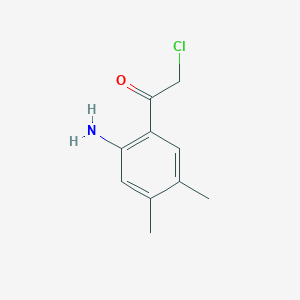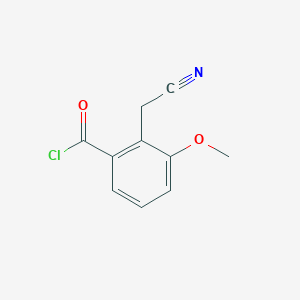
Dibenz(a,j)acridine, 14-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyldibenz[a,j]acridine is a polycyclic aromatic hydrocarbon and a nitrogen heterocycle It is structurally related to acridine, with a methyl group attached to the 14th position of the dibenz[a,j]acridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldibenz[a,j]acridine typically involves multi-step organic reactions. One common method includes the condensation of N-phenyl-2-naphthylamine with benzaldehyde and 2-naphthol in the presence of an acid catalyst. The reaction proceeds through a Michael addition followed by cyclodehydration to form the acridine ring system .
Industrial Production Methods: Industrial production of 14-Methyldibenz[a,j]acridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 14-Methyldibenz[a,j]acridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the electrophile used.
Scientific Research Applications
14-Methyldibenz[a,j]acridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its anticancer properties due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 14-Methyldibenz[a,j]acridine involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This can inhibit the action of enzymes such as topoisomerase, which are essential for DNA replication and transcription . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Acridine: The parent compound, known for its use in dyes and as an antiseptic.
Proflavine: An acridine derivative used as an antibacterial agent.
Amsacrine: An acridine derivative used as an anticancer drug.
Uniqueness: 14-Methyldibenz[a,j]acridine is unique due to the presence of the methyl group at the 14th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to intercalate with DNA and inhibit topoisomerase enzymes more effectively compared to its parent compound, acridine .
Properties
CAS No. |
59652-20-9 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-methyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H15N/c1-14-21-17-8-4-2-6-15(17)10-12-19(21)23-20-13-11-16-7-3-5-9-18(16)22(14)20/h2-13H,1H3 |
InChI Key |
FWWCEHRBGXZGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=C1C4=CC=CC=C4C=C3)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


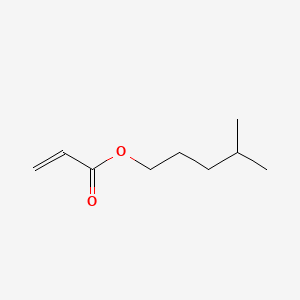
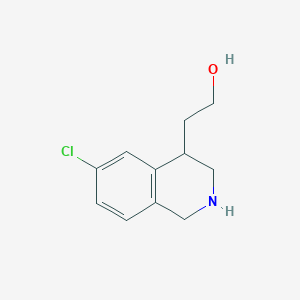
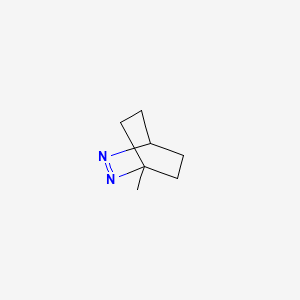
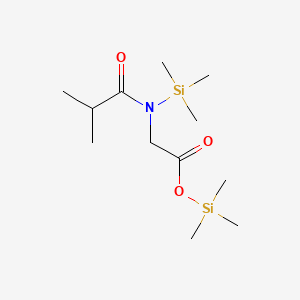
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
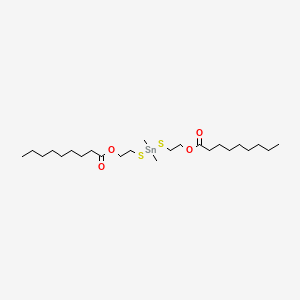
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
